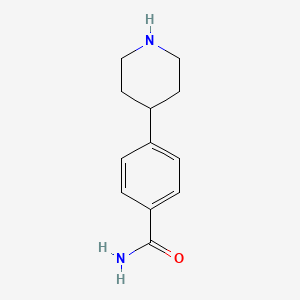
4-(Piperidin-4-yl)benzamide
Vue d'ensemble
Description
4-(Piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activateurs des voies du facteur 1 inductible par l'hypoxie
Des dérivés de 4-(pipéridin-4-yl)benzamide se sont avérés être des activateurs des voies du facteur 1 inductible par l'hypoxie (HIF-1) . Ces composés, en particulier 10b et 10j, présentent une bioactivité inhibitrice significative dans les cellules HepG2 . Ils induisent l'expression de la protéine HIF-1α et du gène cible en aval p21, et régulent à la hausse l'expression de la caspase-3 clivée pour promouvoir l'apoptose des cellules tumorales .
Applications anticancéreuses
Des dérivés de la pipéridine, y compris le 4-(pipéridin-4-yl)benzamide, sont utilisés de différentes manières comme agents anticancéreux . Ils présentent une grande variété d'activités biologiques et constituent un élément fondamental dans la production de médicaments .
Applications antivirales
Des composés contenant des amines hétéroaryliques à cinq chaînons, qui incluent le 4-(pipéridin-4-yl)benzamide, ont montré une activité antivirale relativement élevée contre le virus de la maladie de Newcastle . Ces composés sont presque au niveau du médicament antiviral commercial bien connu, la ribavirine .
Applications antipaludiques
Des dérivés de la pipéridine sont également utilisés comme agents antipaludiques . Ils présentent une grande variété d'activités biologiques et constituent un élément fondamental dans la production de médicaments .
Applications antimicrobiennes
Des dérivés de la pipéridine sont utilisés comme agents antimicrobiens . Ils présentent une grande variété d'activités biologiques et constituent un élément fondamental dans la production de médicaments .
Applications antifongiques
Des dérivés de la pipéridine sont utilisés comme agents antifongiques . Ils présentent une grande variété d'activités biologiques et constituent un élément fondamental dans la production de médicaments .
Applications antihypertensives
Des dérivés de la pipéridine sont utilisés comme agents antihypertenseurs . Ils présentent une grande variété d'activités biologiques et constituent un élément fondamental dans la production de médicaments .
Applications anti-Alzheimer
Des dérivés de la pipéridine sont utilisés comme agents anti-Alzheimer . Ils présentent une grande variété d'activités biologiques et constituent un élément fondamental dans la production de médicaments .
Orientations Futures
While specific future directions for 4-(Piperidin-4-yl)benzamide are not mentioned in the retrieved papers, the piperidine nucleus is a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different therapeutic applications, indicating potential future directions for this compound .
Mécanisme D'action
Target of Action
The primary target of 4-(Piperidin-4-yl)benzamide is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in changes at the molecular level, including the upregulation of the downstream target gene p21 .
Biochemical Pathways
The activation of HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Pharmacokinetics
The compound was designed and synthesized guided by bioisosterism and pharmacokinetic parameters
Result of Action
The result of the action of this compound is the promotion of tumor cell apoptosis . This is achieved through the upregulation of the expression of cleaved caspase-3 .
Action Environment
The action of this compound is influenced by the hypoxic environment around the tumor tissue . The increase of HIF expression in this environment is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Some scholars believe that inducing hif gene overexpression can promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .
Analyse Biochimique
Biochemical Properties
4-(Piperidin-4-yl)benzamide plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has shown significant inhibitory bioactivity in HepG2 cells, a type of liver cancer cell . The compound induces the expression of hypoxia-inducible factor 1 alpha protein and downstream target gene p21, which promotes tumor cell apoptosis . Additionally, this compound interacts with cleaved caspase-3, further promoting apoptosis in tumor cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In HepG2 cells, it induces the expression of hypoxia-inducible factor 1 alpha protein, which is a critical transcription factor under hypoxic conditions . This leads to the upregulation of genes involved in glycolysis and other adaptive responses to hypoxia. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by promoting the expression of p21 and cleaved caspase-3, leading to cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to hypoxia-inducible factor 1 alpha protein, stabilizing it and preventing its degradation under normoxic conditions . This stabilization allows hypoxia-inducible factor 1 alpha protein to translocate to the nucleus, where it activates the transcription of target genes involved in cellular adaptation to hypoxia. Additionally, this compound induces the expression of p21 by dissociating c-Myc from the p21 promoter, thereby promoting cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been observed to be stable under various conditions, maintaining its bioactivity for extended periods . Long-term exposure to this compound can lead to degradation and reduced efficacy. In in vitro studies, the compound has shown sustained effects on cellular function, including prolonged induction of apoptosis and cell cycle arrest .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity without causing adverse effects . At higher doses, toxic effects such as liver damage and systemic toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound also affects metabolic flux by altering the levels of key metabolites involved in glycolysis and other metabolic processes . These interactions can influence the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound has been found to accumulate in specific cellular compartments, where it exerts its biological effects . This targeted distribution is crucial for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the nucleus, where it interacts with hypoxia-inducible factor 1 alpha protein and other transcription factors to regulate gene expression . This precise localization is critical for its role in modulating cellular responses to hypoxia.
Propriétés
IUPAC Name |
4-piperidin-4-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11-3-1-9(2-4-11)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKSOYVHNMUJHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594978 | |
| Record name | 4-(Piperidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-49-8 | |
| Record name | 4-(Piperidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886362-49-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


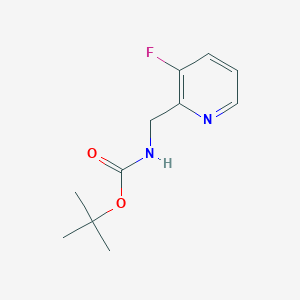
![2-Bromo-1-[4-(2-furyl)phenyl]ethanone](/img/structure/B1288067.png)
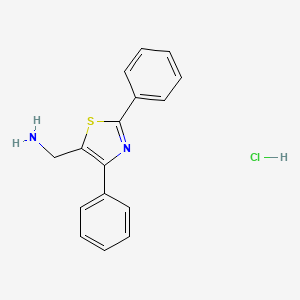

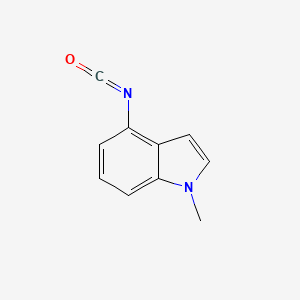
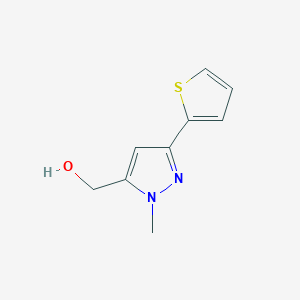

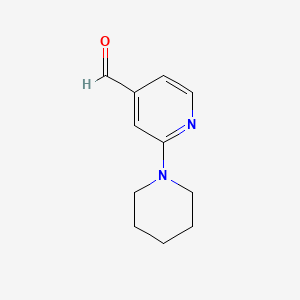
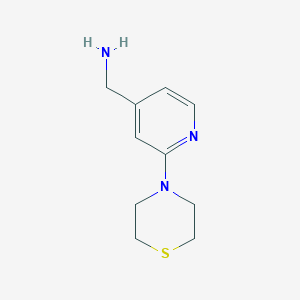



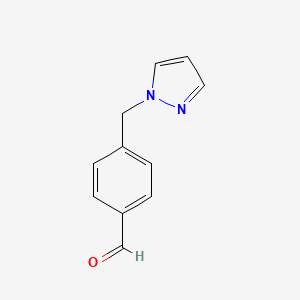
![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1288089.png)
